molecular formula C13H11N5O B2431657 N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415632-61-8

N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2431657
CAS No.: 2415632-61-8
M. Wt: 253.265
InChI Key: RCWRPQJFZPODMM-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with an imidazo[1,2-b]pyridazine moiety, making it a valuable candidate for research in medicinal chemistry and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with appropriate reagents to form the imidazo[1,2-b]pyridazine core. One common method includes the use of α-bromoketones and 2-aminopyridine under specific conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: These compounds share the pyridine ring structure and have similar chemical properties.

    Imidazo[1,2-b]pyridazine derivatives:

Uniqueness

N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the specific combination of the pyridine and imidazo[1,2-b]pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-9-4-5-14-11(8-9)16-13(19)10-2-3-12-15-6-7-18(12)17-10/h2-8H,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWRPQJFZPODMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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